![molecular formula C21H25N5O3 B2866579 5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 895004-59-8](/img/structure/B2866579.png)
5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activity
The synthesis of pyrazole and pyrimidine linked heterocyclic compounds has been explored for their potential in various biological activities. These compounds have been evaluated for insecticidal and antimicrobial activities, showing promise in agricultural and medical applications (Deohate & Palaspagar, 2020).
Targeting Cellular Pathways for Cancer Therapy
Research into compounds related to pyrazolo[3,4-d]pyrimidin derivatives has identified potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase. These compounds selectively inhibit cellular biomarkers of mTORC1 and mTORC2, offering a new avenue for cancer therapy development (Nowak et al., 2009).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives with potential antimicrobial and anticancer activities have been synthesized. These compounds show significant inhibitory activity against selected microorganisms and cancer cell lines, suggesting their utility as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Parkinson's Disease Treatment
The development of adenosine receptor antagonists derived from pyrazolo[3,4-d]pyrimidin compounds has shown potential for the treatment of Parkinson's disease. These compounds exhibit selective activity against the hA2A receptor, indicating their potential in therapeutic applications (Zhang et al., 2008).
Anti-inflammatory and Analgesic Applications
Compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been evaluated for their anti-inflammatory and analgesic properties. These studies aim to develop new chemical entities with potential therapeutic benefits in treating inflammation and pain (Antre et al., 2011).
Propriétés
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-5-6-18(14(2)7-13)26-20-17(8-23-26)21(28)25(12-22-20)11-19(27)24-9-15(3)29-16(4)10-24/h5-8,12,15-16H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERPSNZVZUNEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.